molecular formula C5H3ClN4O B2725334 5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1421601-17-3

5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B2725334
CAS No.: 1421601-17-3
M. Wt: 170.56
InChI Key: SJKKQNWFYONCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a versatile chemical scaffold for research and development in medicinal chemistry. The triazolo[4,3-a]pyrazine core is a privileged structure in drug discovery, known for its diverse biological activities . This particular derivative is functionalized with a chlorine atom and a ketone group, making it a valuable synthetic intermediate for further structural elaboration. Researchers can utilize this compound to develop novel analogs for biological screening. The triazolo[4,3-a]pyrazine scaffold has demonstrated significant potential in antibacterial research, with some derivatives showing moderate to good activity against Gram-positive and Gram-negative bacterial strains . Furthermore, this scaffold is a key component in antimalarial research, having been explored as a potent in vitro and in vivo antimalarial drug lead by projects like Open Source Malaria . Its utility also extends to other therapeutic areas, including the development of human A2A adenosine receptor antagonists for investigating conditions such as cerebral ischemia . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-3-1-7-2-4-8-9-5(11)10(3)4/h1-2H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKKQNWFYONCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NNC2=O)C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421601-17-3
Record name 5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Triethyl Orthoformate-Mediated Cyclization

The most widely reported method involves the cyclization of 5-chloro-2-hydrazinylpyrazine (S1 ) using triethyl orthoformate under acidic conditions.

Procedure :

  • Reagents :
    • 5-Chloro-2-hydrazinylpyrazine (1.0 equiv)
    • Triethyl orthoformate (2.0 equiv)
    • p-Toluenesulfonic acid monohydrate (0.05–0.2 equiv)
    • Toluene (0.35 M concentration)
  • Conditions :
    • Reflux at 110–120°C for 5–24 hours.
    • Post-reaction workup includes solvent removal, extraction with ethyl acetate, and purification via flash chromatography (20–100% ethyl acetate/hexanes).

Mechanistic Insight :
The reaction proceeds via acid-catalyzed cyclodehydration, where triethyl orthoformate acts as a carbonyl equivalent. The p-toluenesulfonic acid facilitates imine formation, followed by intramolecular cyclization to yield the triazolo-pyrazinone core.

Yield : 12.3–80%, depending on stoichiometry and reflux duration. Prolonged heating (>12 hours) often improves yield but risks decomposition.

Alternative Cyclizing Agents

Trimethyl orthoformate and triethyl orthoacetate have been evaluated as substitutes for triethyl orthoformate, though with reduced efficiency. For example, trimethyl orthoformate in ethanol at 80°C afforded the product in 62% yield.

Halogen-Hydrazinylpyrazine Precursor Synthesis

The preparation of S1 (5-chloro-2-hydrazinylpyrazine) is critical for the above method. Two routes dominate:

From 2,5-Dichloropyrazine

Procedure :

  • Reagents :
    • 2,5-Dichloropyrazine (1.0 equiv)
    • Hydrazine monohydrate (2.4 equiv)
    • Ammonium hydroxide (2.9 equiv)
  • Conditions :
    • Reflux in water for 12–24 hours.
    • Cooling and filtration yield S1 as a pale yellow solid.

Yield : 83%.

Solid-Phase Synthesis and Microwave Assistance

Polystyrene-Supported Synthesis

Raghavendra et al. developed a traceless solid-phase method using polystyrene p-toluenesulfonyl hydrazide resin:

  • Steps :
    • Resin-bound hydrazine reacts with acetylpyrazine derivatives.
    • Cyclization via microwave irradiation (140°C, 30 minutes).

Advantage : Avoids purification challenges but yields (33–62%) are suboptimal.

Comparative Analysis of Methods

Method Starting Material Cyclizing Agent Conditions Yield (%) Reference
Triethyl orthoformate 5-Chloro-2-hydrazinylpyrazine Triethyl orthoformate Toluene, reflux 12.3–80
Trimethyl orthoformate 5-Chloro-2-hydrazinylpyrazine Trimethyl orthoformate Ethanol, reflux 62
Solid-phase Acetylpyrazine Resin-bound reagent Microwave, 140°C 33–62

Challenges and Optimizations

Byproduct Formation

Over-cyclization and dimerization are common side reactions. Korsik et al. mitigated this by:

  • Using anhydrous toluene to minimize hydrolysis.
  • Limiting reaction time to 5 hours for lab-scale batches.

Purification

Flash chromatography with ethyl acetate/hexanes gradients is essential due to the polar nature of the product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine derivatives, formic acid, and various nucleophiles. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different substituents on the triazole ring .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one as an anticancer agent. The compound's structural characteristics allow it to interact with various biological targets involved in cancer progression.

Case Study: Inhibition of Kinases
A study demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibited significant inhibition of specific kinases associated with cancer cell proliferation. For instance, compounds derived from this scaffold showed promising results against various cancer cell lines including HepG2 and A549, with notable IC50 values indicating effective growth inhibition .

Antifungal Activity

The increasing prevalence of resistant fungal strains has necessitated the development of new antifungal agents. Research indicates that derivatives containing the triazolo[4,3-a]pyrazine framework exhibit substantial antifungal activity.

Research Findings
A series of synthesized derivatives were tested for their antifungal efficacy against common pathogens such as Candida albicans and Aspergillus species. The results indicated that certain compounds demonstrated high potency with minimal inhibitory concentrations (MIC) comparable to established antifungals .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from this compound have shown promise in modulating inflammatory responses.

Mechanism of Action
Studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This modulation can potentially reduce inflammation-related symptoms and provide therapeutic benefits in chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AnticancerHepG2 (liver cancer), A549 (lung cancer)IC50 values ranging from 0.19 µM to 1.50 µM ,
AntifungalCandida albicans, Aspergillus spp.MIC values comparable to standard treatments
Anti-inflammatoryVarious cell linesEffective modulation of cytokines ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The triazolopyrazine scaffold allows diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Triazolopyrazine Derivatives
Compound Name Substituents Key Modifications Biological Activity/Applications References
5-Chloro-2H,3H-triazolo[4,3-a]pyrazin-3-one Cl (C5), =O (C3) Chlorine enhances electrophilicity; ketone contributes to polarity Unknown (predicted CNS applications)
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine Cl (C3, C8) Dual chlorine atoms increase lipophilicity Anticancer/antimicrobial potential
5-Chloro-3-(trifluoromethyl)-triazolo[4,3-a]pyrazine Cl (C5), CF₃ (C3) CF₃ group enhances metabolic stability Not reported
8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one NH₂ (C8), =O (C3) Amino group improves solubility and receptor binding Potent adenosine A₁/A₂A receptor antagonist
2-Benzyl-triazolo[4,3-a]pyrazines Benzyl (C2) Aromatic substitution enhances π-π stacking Adenosine receptor modulation

Key Observations :

  • Chlorine Substitution : Chlorine at C5 (target compound) or C3/C8 () increases electrophilicity and may enhance interactions with biological targets .
  • Ketone vs. Trifluoromethyl : The ketone group in the target compound contributes to polarity and hydrogen bonding, whereas trifluoromethyl () enhances lipophilicity and metabolic stability .
  • Amino and Benzyl Groups: 8-Amino derivatives () exhibit high adenosine receptor affinity due to hydrogen-bonding capabilities, while benzyl groups enable π-stacking in receptor pockets .

Key Insights :

  • highlights optimized chlorination and cyclization steps, reducing reaction times and byproducts .

Physicochemical and Pharmacokinetic Properties

Collision cross-section (CCS) data and substituent effects predict bioavailability:

Table 3: Predicted CCS Values and Substituent Effects
Compound [M+H]+ CCS (Ų) Key Substituent Effects
5-Chloro-2H,3H-triazolo[4,3-a]pyrazin-3-one 127.8 Chlorine and ketone balance polarity and size
3,8-Dichloro-triazolo[4,3-a]pyrazine Not reported Higher lipophilicity due to dual chlorines
5-Chloro-3-(trifluoromethyl)-triazolo[4,3-a]pyrazine Not reported CF₃ increases molecular weight and stability

Analysis :

    Biological Activity

    5-Chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its structural characteristics, mechanisms of action, and relevant case studies.

    Structural Characteristics

    The molecular formula of this compound is C5H3ClN4OC_5H_3ClN_4O with a molecular weight of 172.56 g/mol. The compound features a triazole ring fused to a pyrazine moiety. Its structural representation can be summarized as follows:

    • Molecular Formula : C5H3ClN4OC_5H_3ClN_4O
    • SMILES : C1=C(N2C(=NNC2=O)C=N1)Cl
    • InChI : InChI=1S/C5H3ClN4O/c6-3-1-7-2-4-8-9-5(11)10(3)4/h1-2H,(H,9,11)

    Biological Activity Overview

    The biological activity of this compound has been explored in various contexts. While specific literature on this compound is limited, related compounds in the triazole and pyrazine classes have shown significant pharmacological effects.

    Antimicrobial Activity

    Research has indicated that compounds containing triazole rings exhibit antimicrobial properties. For example, studies on similar triazole derivatives have demonstrated efficacy against various bacterial and fungal strains. Although direct studies on this compound are scarce, its structural similarity to active derivatives suggests potential antimicrobial activity.

    Anticancer Potential

    Compounds with triazole structures have been investigated for their anticancer properties. For instance, derivatives have shown inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The potential for this compound to act as an anticancer agent warrants further exploration.

    Data Tables

    Biological ActivityRelated CompoundsObserved Effects
    AntimicrobialTriazole DerivativesInhibition of bacterial growth
    AnticancerPyrazole CompoundsInduction of apoptosis in cancer cells
    Enzyme InhibitionDHODH InhibitorsReduced proliferation of pathogens

    Q & A

    Advanced Research Question

    • In vitro Parkinson’s models : SH-SY5Y neuroblastoma cells exposed to MPP+^+ (a neurotoxin) assess protection against dopaminergic neuron degeneration. Compound 12 (R = H, R6_6 = 4-methoxyphenyl) showed significant neuroprotection at 100 nM .
    • Neuropathic pain models : Chronic constriction injury (CCI) in rodents evaluates antioxidant-conjugated derivatives (e.g., compound 29 ) for mechanical allodynia reversal via A2A_{2A}AR antagonism .

    Experimental Design : Dose-response curves, sham controls, and behavioral assays (e.g., von Frey filaments) are standard .

    How do computational methods rationalize receptor interactions?

    Advanced Research Question
    Molecular docking at hA2A_{2A}AR crystal structures (e.g., PDB: 3REY) identifies key binding interactions:

    • The triazolopyrazinone core forms hydrogen bonds with Asn253 and π-π stacking with Phe167.
    • Substituents at position 6 occupy hydrophobic subpockets (e.g., 4-methoxyphenyl with Leu249) to enhance selectivity .

    Methodology : Docking software (e.g., AutoDock Vina) and molecular dynamics simulations (100 ns trajectories) validate binding modes and stability .

    What strategies optimize solubility and bioavailability for in vivo studies?

    Advanced Research Question

    • Prodrug approaches : Phosphate esters or amide derivatives improve water solubility .
    • Formulation : Co-solvents (e.g., PEG-400) or lipid nanoparticles enhance oral bioavailability in rodent pharmacokinetic studies .
    • Metabolic stability : Microsomal assays (human liver microsomes) guide structural tweaks (e.g., fluorination) to reduce CYP450-mediated degradation .

    How are contradictions in SAR data resolved?

    Advanced Research Question
    Discrepancies (e.g., variable A2A_{2A}/A1_1 selectivity for similar substituents) are addressed via:

    • Orthogonal assays : Functional cAMP accumulation assays vs. binding studies to confirm antagonism .
    • Crystallography : Resolving ligand-receptor complexes clarifies steric or electronic effects missed in docking .
    • Meta-analysis : Cross-referencing data from related scaffolds (e.g., triazoloquinoxalines) identifies conserved pharmacophores .

    What are the limitations in current synthetic methodologies?

    Advanced Research Question

    • Substituent compatibility : Limited access to N7-alkyl/aryl derivatives due to steric hindrance during cyclization .
    • Scalability : Multi-step routes (e.g., CDI-mediated cyclization) suffer from low yields (~30–50%) .
      Innovative Solutions : Flow chemistry or microwave-assisted synthesis may improve efficiency .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.